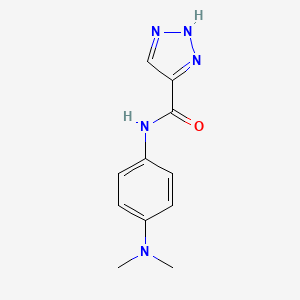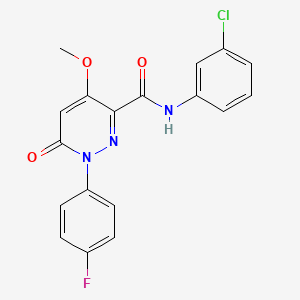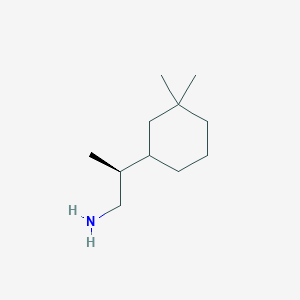![molecular formula C16H18ClN3OS B2850591 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide CAS No. 361168-61-8](/img/structure/B2850591.png)
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide, also known as TPCA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. TPCA-1 is a selective inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in the regulation of immune responses, inflammation, and cell survival. In
作用机制
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide selectively inhibits the NF-κB pathway, which is a critical signaling pathway involved in the regulation of immune responses, inflammation, and cell survival. NF-κB is activated in response to various stimuli, such as cytokines, growth factors, and stress, and plays a critical role in the transcriptional regulation of genes involved in cell survival, proliferation, and inflammation. N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide inhibits the activation of NF-κB by blocking the phosphorylation and degradation of the inhibitor of κB (IκB), which is an upstream regulator of NF-κB.
Biochemical and Physiological Effects:
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide has been shown to have various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In addition, N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide modulates the immune response by inhibiting the activation of immune cells, such as T cells and macrophages.
实验室实验的优点和局限性
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide has several advantages for lab experiments. It is a selective inhibitor of the NF-κB pathway, which allows for the specific modulation of this pathway without affecting other signaling pathways. It is also a potent inhibitor, with an IC50 value of 30 nM. However, N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide has some limitations for lab experiments. It is a synthetic compound that may have limited bioavailability and stability in vivo. In addition, N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide may have off-target effects that need to be carefully evaluated.
未来方向
There are several future directions for the research of N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide. One direction is to evaluate its potential therapeutic applications in various diseases, such as cancer, inflammatory diseases, and autoimmune diseases. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its bioavailability and stability in vivo. Furthermore, there is a need to evaluate the safety and toxicity of N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide in preclinical and clinical studies. Finally, there is a need to identify new targets and signaling pathways that can be modulated by N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide to expand its therapeutic potential.
合成方法
The synthesis of N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide involves a series of chemical reactions. The starting material is 4-chlorobenzamide, which is reacted with 2-methyl-2-butene to form the tert-butyl benzamide intermediate. This intermediate is then reacted with 2-aminothiophene to form the thieno[3,4-c]pyrazole intermediate. Finally, the thieno[3,4-c]pyrazole intermediate is reacted with sulfuric acid to form N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide.
科学研究应用
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammatory diseases, and autoimmune diseases. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response.
属性
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c1-16(2,3)20-14(12-8-22-9-13(12)19-20)18-15(21)10-4-6-11(17)7-5-10/h4-7H,8-9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQVWZZIOMMGPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-chlorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/no-structure.png)

![2-(2-(Diethylamino)ethyl)-1-(2,5-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2850512.png)
![4-[3-Chloro-4-(1-hydroxyethyl)phenyl]-1-methylpiperazin-2-one](/img/structure/B2850513.png)


![N-(3-ethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2850518.png)
![2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B2850521.png)


![2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2850526.png)

![1-(3-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)propyl)piperidine-4-carboxamide](/img/structure/B2850529.png)
